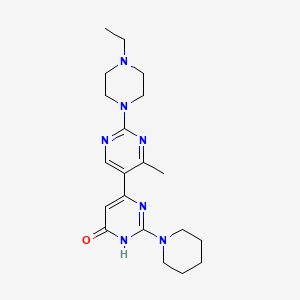![molecular formula C20H30N2O2 B5975467 N,N-dimethyl-4-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-4-oxobutanamide](/img/structure/B5975467.png)
N,N-dimethyl-4-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-4-oxobutanamide, commonly known as DMPEP, is a novel psychoactive substance that has gained significant attention in recent years due to its potential therapeutic applications. DMPEP belongs to the class of synthetic cathinones and is structurally similar to other psychoactive substances such as methamphetamine and MDMA.
Mechanism of Action
DMPEP acts as a dopamine and norepinephrine reuptake inhibitor, meaning that it increases the levels of these neurotransmitters in the brain. This leads to increased feelings of euphoria and stimulation, which are characteristic of psychoactive substances. Additionally, DMPEP has been shown to have an affinity for the serotonin transporter, although its effects on serotonin levels are not well understood.
Biochemical and Physiological Effects
DMPEP has several biochemical and physiological effects on the body. It increases heart rate and blood pressure, which can lead to cardiovascular complications in some individuals. It also increases body temperature, which can cause hyperthermia and dehydration. Additionally, DMPEP has been shown to have neurotoxic effects in animal models, indicating that it could be harmful to the brain.
Advantages and Limitations for Lab Experiments
DMPEP has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in its pure form using chromatography techniques. Additionally, it has well-defined pharmacological effects, making it a useful tool for studying the effects of dopamine and norepinephrine reuptake inhibition on the brain. However, DMPEP also has several limitations for lab experiments. Its neurotoxic effects make it unsuitable for long-term studies, and its potential for abuse means that it must be handled with care.
Future Directions
There are several future directions for research on DMPEP. One area of interest is its potential as a treatment for depression and anxiety disorders. Further studies are needed to determine the optimal dosage and duration of treatment for these conditions. Additionally, more research is needed to understand the long-term effects of DMPEP on the brain and body. Finally, DMPEP could be used as a tool for studying the role of dopamine and norepinephrine in various neurological disorders, such as addiction and ADHD.
Conclusion
In conclusion, DMPEP is a novel psychoactive substance with potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While DMPEP has several advantages for lab experiments and potential therapeutic applications, its potential for abuse and neurotoxic effects mean that it must be handled with care. Further research is needed to fully understand the effects of DMPEP on the brain and body.
Synthesis Methods
DMPEP can be synthesized in a laboratory setting using a variety of methods. One common method involves the reaction of 4-oxo-butanoic acid with 1-(2-methylphenyl)propan-2-amine, followed by the addition of dimethylamine and acetic anhydride. The resulting product is purified using chromatography techniques to obtain DMPEP in its pure form.
Scientific Research Applications
DMPEP has been the subject of several scientific studies due to its potential therapeutic applications. One study found that DMPEP has antidepressant-like effects in animal models, suggesting that it could be used to treat depression in humans. Another study showed that DMPEP has anxiolytic effects, indicating that it could be useful in treating anxiety disorders. Additionally, DMPEP has been shown to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N,N-dimethyl-4-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-16-7-4-5-9-18(16)11-10-17-8-6-14-22(15-17)20(24)13-12-19(23)21(2)3/h4-5,7,9,17H,6,8,10-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQNZEMECFYNAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC2CCCN(C2)C(=O)CCC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-4-oxobutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(2-hydroxy-3-methoxybenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5975384.png)
![N'-[1-(2-hydroxyphenyl)propylidene]-2-naphthalenesulfonohydrazide](/img/structure/B5975385.png)

![1-[4-({[(1-cyclopentyl-3-piperidinyl)methyl][2-(1-piperidinyl)ethyl]amino}methyl)-2-thienyl]ethanone](/img/structure/B5975398.png)

![2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-chlorophenyl)acetamide](/img/structure/B5975420.png)
![ethyl 1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-3-piperidinecarboxylate](/img/structure/B5975428.png)
![N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B5975429.png)
![N-{[1-(1,3-benzothiazol-2-ylmethyl)-3-piperidinyl]methyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B5975444.png)
![5-methyl-3-(4-methylphenyl)-N-(3-pyridinylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5975452.png)

![1-(4-bromophenyl)-5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5975463.png)
![2-methyl-N-(2-methylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B5975468.png)
![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-isopropyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5975470.png)